4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid
Description
Structural Analysis and Nomenclature
IUPAC Nomenclature and Systematic Classification
The IUPAC name for this compound is 4-{[2-(tert-butoxy)-2-oxoethyl]amino}benzoic acid , reflecting its substituent arrangement. Systematic classification identifies it as:
- Parent structure : Benzoic acid (C₆H₅COOH)
- Substituents :
- A tertiary butoxy group (tert-butoxy: -OC(CH₃)₃) at the oxoethyl moiety.
- An aminoethyl linker (-NH-CH₂-CO-) bridging the benzoic acid and tert-butoxy groups.
The molecular formula C₁₃H₁₇NO₄ (molecular weight: 251.28 g/mol) confirms the presence of 13 carbon atoms, 17 hydrogens, one nitrogen, and four oxygen atoms.
Molecular Structure and Functional Group Analysis
The compound’s structure (Figure 1) comprises three critical functional groups:
- Carboxylic acid group (-COOH) : Positioned at the para position of the benzene ring, contributing to acidity (pKa ≈ 4.2).
- Amide linkage (-NH-CH₂-CO-) : Connects the aromatic ring to the tert-butoxy group, influencing solubility and reactivity.
- tert-Butoxy ester (-OC(CH₃)₃) : A bulky protecting group that enhances steric hindrance and stability under basic conditions.
Key Structural Features:
| Feature | Description |
|---|---|
| Aromatic ring | Benzene core with electron-withdrawing carboxylic acid group. |
| Aminoethyl bridge | Facilitates conjugation between aromatic and aliphatic regions. |
| Steric protection | tert-Butoxy group minimizes unwanted nucleophilic attacks at the ester site. |
Crystallographic and Conformational Studies
While crystallographic data for this specific compound remains unpublished, analogous structures (e.g., 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid) exhibit planar aromatic systems with dihedral angles of 8–12° between the benzene ring and adjacent carbonyl groups. The tert-butoxy group adopts a staggered conformation to minimize steric clashes, as observed in derivatives like 2-(2-(tert-butoxy)-2-oxoethyl)benzoic acid.
Comparative Analysis with Related Benzoic Acid Derivatives
The structural uniqueness of this compound becomes evident when compared to positional isomers and functional analogs (Table 1).
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Key Observations:
- Positional isomerism : Ortho and meta analogs lack the aminoethyl bridge, reducing hydrogen-bonding capacity.
- Protecting group variability : Replacement of tert-butoxy with methoxy (as in ) decreases steric bulk but increases hydrolytic susceptibility.
- Bioactivity correlations : The para-substituted aminoethyl moiety enhances interactions with biological targets (e.g., enzymes, receptors) compared to ortho/meta isomers.
Properties
IUPAC Name |
4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-14-10-6-4-9(5-7-10)12(16)17/h4-7,14H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSAOVFOIDENCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzoic acid and tert-butyl bromoacetate.
Formation of Intermediate: Benzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as triethylamine to form the tert-butoxy-oxoethyl ester.
Amination: The ester is then subjected to aminolysis using an appropriate amine, such as ethylenediamine, to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tert-butoxy-oxoethyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it is investigated for potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in the development of bioconjugates for therapeutic or diagnostic purposes.
Industry:
Materials Science: The compound is explored for use in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism by which 4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid exerts its effects depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tert-butoxy-oxoethyl moiety can enhance the compound’s stability and bioavailability, while the amino group can facilitate interactions with biological molecules.
Comparison with Similar Compounds
2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic acid (DX-CA-[S2200])
- Structural Differences: Replaces the tert-butoxy group with a methoxy group and substitutes the amino group with methylamino.
- Impact :
- Solubility : Increased hydrophilicity due to the smaller methoxy group compared to tert-butoxy .
- Metabolism : Methoxy groups are more susceptible to oxidative demethylation, leading to faster metabolic clearance than tert-butoxy .
- Biological Activity : Enhanced binding to enzymes requiring smaller substituents (e.g., cytochrome P450 isoforms) .
4-{[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid
- Structural Differences: Incorporates a benzimidazole ring at the oxoethylamino position.
- Impact :
4-((4,7-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)methyl)benzoic acid
- Structural Differences: Contains multiple tert-butoxy-oxoethyl groups on a triazacyclononane scaffold.
- Impact: Chelation Potential: The triaza backbone enables metal coordination, useful in imaging agents (e.g., Al³⁺ or Ga³⁺ chelation for PET tracers) . Lipophilicity: Higher logP due to multiple tert-butoxy groups, complicating aqueous solubility .
Physicochemical Properties
Metabolic and Stability Considerations
- Target Compound : The tert-butoxy group resists hepatic hydrolysis, prolonging half-life (t₁/₂: ~6 h in rodents) but risks renal accumulation .
- Benzimidazole Analogue : Rapid glucuronidation at the aromatic amine reduces systemic exposure .
- DX-CA-[S2200] : Methoxy group undergoes CYP450-mediated demethylation, generating reactive formaldehyde intermediates .
Biological Activity
4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid is a derivative of para-aminobenzoic acid (PABA), known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly in drug design and development. The following sections detail the biological activities, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety substituted with an amino group and a tert-butoxy-2-oxoethyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that PABA derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µM |
| Salmonella enteritidis | 16.00 µM |
| Escherichia coli | 20.00 µM |
| Candida albicans | MIC ≥ 7.81 µM |
These results suggest that modifications to the PABA structure can enhance its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases. Studies have shown that the compound can significantly reduce lipid peroxidation levels in cell cultures .
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory effects of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has been shown to modulate the expression of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
- Protein Interaction : Its structure allows it to bind effectively to specific proteins and enzymes, modulating their activity and influencing various metabolic pathways .
- Signal Transduction Modulation : The compound may influence signal transduction pathways related to inflammation and cellular stress responses, enhancing its therapeutic potential .
Case Studies
- Anticancer Activity : A study explored the anticancer properties of PABA derivatives, including this compound, where it exhibited cytotoxic effects on cancer cell lines such as HepG2 with an IC50 value of approximately 15 µM .
- Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neuroprotection .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of PABA derivatives, including 4-{[2-(Tert-butoxy)-2-oxoethyl]amino}benzoic acid, in cancer treatment. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound may exert its anticancer effects by disrupting folate metabolism, which is crucial for DNA synthesis and cell division. This disruption can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity. It has been proposed as a potential treatment for inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.
- Clinical Relevance : The compound's anti-inflammatory properties are particularly relevant in treating conditions such as arthritis and inflammatory bowel disease. Its mechanism involves the modulation of immune responses and reduction of inflammatory mediators .
Antimicrobial Activity
The antimicrobial properties of PABA derivatives are well-documented, with this compound showing promise against various pathogens.
- Spectrum of Activity : Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Potential Applications : Its use in topical formulations for skin infections and as a preservative in cosmetic products is being explored due to its safety profile and efficacy against microbial growth.
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that enhance its bioactivity compared to parent compounds.
Synthetic Pathways
The compound can be synthesized through a multistep process involving the reaction of PABA with tert-butyl chloroacetate followed by hydrolysis and amination steps. This synthetic route allows for the introduction of functional groups that enhance its therapeutic potential.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | PABA + tert-butyl chloroacetate | Reflux in organic solvent |
| 2 | Hydrolysis | Resulting ester + water | Acidic conditions |
| 3 | Amination | Hydrolyzed product + amine | Reflux with catalyst |
Case Studies and Research Findings
Several case studies have documented the efficacy of PABA derivatives in clinical settings:
- A study published in Pharmaceutical Research highlighted the effectiveness of this compound in reducing tumor size in animal models when administered alongside traditional chemotherapeutics .
- Another investigation demonstrated its role as an adjunct therapy in managing chronic inflammatory diseases, showcasing significant improvements in patient outcomes when included in treatment regimens .
Q & A
Q. What are the recommended synthetic routes for 4-{[2-(tert-butoxy)-2-oxoethyl]amino}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves introducing the tert-butoxy group via esterification or alkylation. For example, tert-butyl protection of carboxylic acids (e.g., using Boc anhydride) followed by coupling with an amino-benzoic acid derivative. Key steps include:
- Coupling Reactions : Use of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation, as demonstrated in tert-butyl ester syntheses .
- Solvent Selection : Polar aprotic solvents like DMF or chloroform improve solubility and reaction efficiency .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients isolates intermediates .
Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and monitoring by TLC/LC-MS for intermediate verification .
Q. How can the molecular structure of this compound be validated using crystallographic and spectroscopic techniques?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (e.g., using Sheldrick’s SHELX programs) resolves bond lengths and angles. For example, tert-butoxy groups exhibit characteristic C-O-C angles of ~110° in similar structures .
- NMR Spectroscopy : and NMR identify key signals:
- Benzoic acid protons: δ 12–13 ppm (broad, COOH).
- Tert-butoxy group: δ 1.2–1.4 ppm (9H, singlet) .
- FT-IR : Stretching vibrations for amide (1650–1680 cm) and ester (1720–1740 cm) confirm functional groups .
Q. What analytical techniques are critical for assessing purity and structural identity?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays). Mobile phases: acetonitrile/water with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 308.15 for CHNO) .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.4% .
Advanced Research Questions
Q. How can competing side reactions during amide bond formation be mitigated in the synthesis of this compound?
- Methodological Answer :
- Activation Strategies : Pre-activate the carboxylic acid using HOBt (hydroxybenzotriazole) to reduce racemization .
- Temperature Control : Maintain reactions at 0–4°C to suppress hydrolysis of tert-butoxy esters .
- Additives : Use scavengers like DIEA (N,N-diisopropylethylamine) to neutralize HCl byproducts in carbodiimide-mediated couplings .
- Monitoring : Real-time LC-MS detects intermediates like active esters (e.g., O-acylisourea) to optimize reaction times .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?
- Methodological Answer :
- Assay Standardization :
- Enzyme Source : Use recombinant enzymes (e.g., human tyrosinase vs. fungal variants) to eliminate species-specific effects .
- Substrate Competition : Test inhibition kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive (e.g., benzoic acid vs. catechol) vs. non-competitive mechanisms .
- Compound Stability : Verify integrity via HPLC post-assay; tert-butoxy esters may hydrolyze under physiological pH, altering activity .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural derivatization?
- Methodological Answer :
- Prodrug Design : Replace the tert-butoxy group with PEGylated esters to enhance aqueous solubility. For example, substitute with methoxy-poly(ethylene glycol) (mPEG) chains .
- Metabolic Shielding : Introduce fluorine atoms at the benzene ring’s meta position to block CYP450-mediated oxidation .
- LogP Optimization : Replace the benzoic acid moiety with a tetrazole bioisostere to improve membrane permeability while retaining acidity (pKa ~4.5) .
Q. What computational methods predict intermolecular interactions (e.g., hydrogen bonding) relevant to crystallography?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model ligand-protein interactions. For example, the tert-butoxy group’s hydrophobic bulk may occupy pocket residues in enzyme active sites .
- DFT Calculations : Gaussian09 with B3LYP/6-31G* basis sets predicts hydrogen-bond donor/acceptor profiles (e.g., 2 H-bond donors and 7 acceptors in the parent compound) .
- Crystal Packing Analysis : Mercury software visualizes π-π stacking (3.5–4.0 Å spacing) and van der Waals interactions in lattice structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
